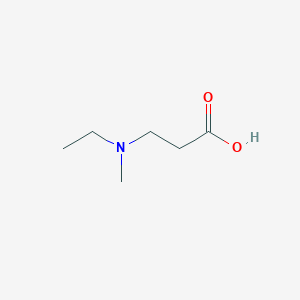

3-(Ethyl(methyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

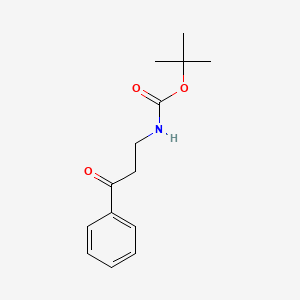

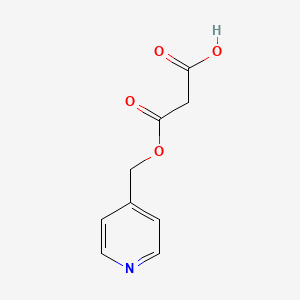

“3-(Ethyl(methyl)amino)propanoic acid” is a compound with the molecular formula C6H13NO2 . It contains an amino group and a carboxyl group, which are common features of amino acids .

Molecular Structure Analysis

The molecular structure of “3-(Ethyl(methyl)amino)propanoic acid” consists of a propanoic acid backbone with an ethyl(methyl)amino group attached to the third carbon . The compound has a molecular weight of 181.66 .Applications De Recherche Scientifique

-

Antimicrobial Applications

- Field: Pharmaceutical Sciences

- Application: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates

- Method: The derivatives were synthesized and tested against both ESKAPE group bacteria and drug-resistant Candida species .

- Results: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

-

Antibacterial Applications

- Field: Organic Chemistry

- Application: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Derivatives

- Method: The derivatives were synthesized and tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .

- Results: The compounds showed a prominent inhibitory activity with MIC = 250 µg/mL .

-

Pharmaceutical Building Block

- Field: Pharmaceutical Sciences

- Application: 3-amino-3-phenylpropionic acid, a similar compound, is a key pharmaceutical building block .

- Method: It is used in the synthesis of anticancer agents, such as Taxol, and can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .

- Results: The specific outcomes depend on the particular drug being synthesized .

-

Athletic Performance Enhancement

- Field: Sports Science

- Application: β-Alanine, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is used as a supplement for athletic performance enhancement .

- Method: β-Alanine is the rate-limiting precursor of carnosine, which is to say carnosine levels are limited by the amount of available β-Alanine .

- Results: Supplementation with β-Alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done .

-

Antiviral Activity

- Field: Pharmaceutical Sciences

- Application: Indole derivatives, which are structurally similar to 3-(Ethyl(methyl)amino)propanoic acid, have shown antiviral activity .

- Method: Various indole derivatives were synthesized and tested for their antiviral activity .

- Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

-

Anti-inflammatory Activity

-

Synthesis of Natural Products

- Field: Organic Chemistry

- Application: 3-amino-3-phenylpropionic acid, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is present in anticancer agents, such as Taxol .

- Method: It can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .

- Results: The specific outcomes depend on the particular drug being synthesized .

-

Fluorescent Detection of Alkyl Halides

- Field: Analytical Chemistry

- Application: A pyridinium cation-pi interaction sensor for the fluorescent detection of alkyl halides .

- Method: The sensor is based on the interaction between the pyridinium cation and the alkyl halide .

- Results: The interaction results in a change in fluorescence, allowing for the detection of alkyl halides .

-

Synthesis of 3-Propanal Derivatives

- Field: Organic Chemistry

- Application: The synthesis of condensation products para-nitro (3a), para-dimethylamino (3b) and para-methoxy (3c) could be achieved via the literature reported Knoevenagel condensation .

- Method: Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .

- Results: The 3-propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .

Orientations Futures

Propriétés

IUPAC Name |

3-[ethyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDBSCPCALXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethyl(methyl)amino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)